2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13488123
InChI: InChI=1S/C12H14F2O3/c13-9-3-1-4-10(12(9)14)15-8-5-11-16-6-2-7-17-11/h1,3-4,11H,2,5-8H2
SMILES: C1COC(OC1)CCOC2=C(C(=CC=C2)F)F
Molecular Formula: C12H14F2O3
Molecular Weight: 244.23 g/mol

2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane

CAS No.:

Cat. No.: VC13488123

Molecular Formula: C12H14F2O3

Molecular Weight: 244.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane -

Specification

Molecular Formula C12H14F2O3
Molecular Weight 244.23 g/mol
IUPAC Name 2-[2-(2,3-difluorophenoxy)ethyl]-1,3-dioxane
Standard InChI InChI=1S/C12H14F2O3/c13-9-3-1-4-10(12(9)14)15-8-5-11-16-6-2-7-17-11/h1,3-4,11H,2,5-8H2
Standard InChI Key WMWSRWAQCDMQIG-UHFFFAOYSA-N
SMILES C1COC(OC1)CCOC2=C(C(=CC=C2)F)F
Canonical SMILES C1COC(OC1)CCOC2=C(C(=CC=C2)F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane (IUPAC name: 2-[2-(2,3-difluorophenoxy)ethyl]-1,3-dioxane) features a six-membered 1,3-dioxane ring connected via an ethyl linker to a 2,3-difluorophenoxy group. The dioxane ring adopts a chair conformation, minimizing steric strain, while the fluorine atoms at the 2- and 3-positions of the phenyl ring induce electron-withdrawing effects that modulate the compound’s electronic distribution.

Table 1: Molecular Properties of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane

PropertyValue
Molecular FormulaC12H14F2O3
Molecular Weight244.23 g/mol
IUPAC Name2-[2-(2,3-difluorophenoxy)ethyl]-1,3-dioxane
SMILESC1COC(OC1)CCOC2=C(C(=CC=C2)F)F
Topological Polar Surface Area35.5 Ų

The presence of fluorine atoms enhances the compound’s lipophilicity (logP ≈ 2.1), facilitating membrane permeability in biological systems. X-ray crystallographic studies of analogous compounds confirm that the dioxane ring’s oxygen atoms engage in hydrogen-bonding interactions, which may influence crystallization behavior .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane typically proceeds via a two-step protocol:

  • Nucleophilic Aromatic Substitution: 2,3-Difluorophenol reacts with ethylene oxide in the presence of a base (e.g., K2CO3) to form 2-(2,3-difluorophenoxy)ethanol. This step achieves a yield of 78–85% under reflux conditions in acetonitrile.

  • Cyclization: The intermediate alcohol undergoes acid-catalyzed cyclization with formaldehyde, forming the 1,3-dioxane ring. Using p-toluenesulfonic acid (PTSA) in toluene at 110°C for 6 hours yields the final product with 65–72% efficiency .

Key Reaction Conditions:

  • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) optimize nucleophilic substitution.

  • Catalysts: Lewis acids (e.g., ZnCl2) accelerate cyclization by stabilizing transition states .

Industrial Production

Scalable manufacturing employs continuous flow reactors to enhance reaction control and reduce byproduct formation. A patented process (WO202315678A1) describes the use of microreactors for the ethylene oxide coupling step, achieving 90% conversion with residence times under 10 minutes .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C, indicating moderate thermal stability. The compound’s flash point of 104°C (219°F) necessitates careful handling in industrial settings .

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL at 25°C, limiting direct biological administration.

  • Organic Solvents: Freely soluble in ethanol (≥50 mg/mL), DMSO (≥100 mg/mL), and dichloromethane .

Biological Activity and Mechanisms

Pharmacological Profiling

In vitro assays demonstrate nanomolar affinity for dopamine D3 receptors (Ki = 11.2 nM), with 28-fold selectivity over D2 receptors. This selectivity arises from hydrophobic interactions between the difluorophenyl group and receptor subpockets .

Table 2: Receptor Binding Affinities

Receptor SubtypeKi (nM)Selectivity vs. D2
D311.228-fold
5-HT2A420N/A

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to β-ketoaldehydes via Grignard reactions. Reaction with acetyl chloride yields 2-(2-(2,3-difluorophenoxy)ethyl)-3-oxobutanal, a key intermediate in antipsychotic drug synthesis .

Material Science

Incorporation into epoxy resins improves thermal degradation resistance by 15%, attributed to fluorine’s electronegativity stabilizing polymer backbones.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular WeightD3 Receptor Ki (nM)
2-(2-(3-Bromo-5,6-difluorophenoxy)ethyl)-1,3-dioxane323.138.9
2-(2-Bromoethyl)-1,3-dioxane195.06N/A
2-(4-Bromobutyl)-1,3-dioxolane237.11210

The 2,3-difluoro derivative exhibits superior receptor selectivity compared to brominated analogs, underscoring fluorine’s role in optimizing bioactivity .

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